Isopropyl b-D-thioglucuronide sodium salt
Overview
Description
Isopropyl b-D-thioglucuronide sodium salt is a chemical compound with the molecular formula C9H15NaO6S and a molecular weight of 274.27 g/mol. This compound is primarily used in biochemical research, particularly in the study of glucuronidases, enzymes that play a crucial role in the metabolism of various substances in the body.
Scientific Research Applications
Isopropyl b-D-thioglucuronide sodium salt is widely used in scientific research due to its role as a substrate in glucuronidase assays. These assays are essential for studying the activity of glucuronidases, which are involved in the detoxification and metabolism of drugs, hormones, and other substances in the body. The compound enhances the sensitivity of these assays, making it a valuable tool in biochemical research.
Mechanism of Action
Target of Action
The primary target of Isopropyl b-D-thioglucuronide sodium salt is the enzyme β-D-glucuronidase . This enzyme plays a crucial role in the metabolism of glucuronides, a family of compounds involved in the detoxification and elimination of potentially harmful substances in the body .
Mode of Action
This compound enhances the sensitivity of β-D-glucuronidase assays . This means that it increases the ability of these assays to detect and measure the activity of β-D-glucuronidase.
Biochemical Pathways
The action of this compound is particularly relevant to the glucuronidation pathway . This pathway is a part of phase II drug metabolism, where substances (like drugs or toxins) are conjugated with glucuronic acid to increase their solubility and facilitate their elimination from the body .
Pharmacokinetics
Its role in enhancing the sensitivity of β-d-glucuronidase assays suggests that it may influence the metabolism and elimination of drugs undergoing glucuronidation pathways .
Result of Action
By enhancing the sensitivity of β-D-glucuronidase assays, this compound can provide more accurate measurements of β-D-glucuronidase activity . This can be particularly useful in research and clinical settings, where understanding the activity of this enzyme can inform the metabolism and elimination of certain drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be hygroscopic, meaning it absorbs moisture from the environment . Therefore, it must be stored in a dry place to maintain its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Isopropyl b-D-thioglucuronide sodium salt plays a significant role in biochemical reactions, particularly in the induction of β-D-glucuronidase . This enzyme is crucial in the hydrolysis of glucuronides, a step necessary for the metabolism of certain compounds. The interaction between this compound and β-D-glucuronidase enhances the sensitivity of assays used to detect this enzyme .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its influence on β-D-glucuronidase activity. By enhancing the sensitivity of β-D-glucuronidase assays, it aids in the detection and study of this enzyme’s role in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the induction of β-D-glucuronidase . This induction likely involves binding interactions with the enzyme, potentially influencing its conformation and thereby its activity.
Metabolic Pathways
This compound is involved in the metabolic pathway related to the activity of β-D-glucuronidase . This enzyme is involved in the metabolism of glucuronides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl b-D-thioglucuronide sodium salt typically involves the chemical modification of b-D-glucuronic acid. The reaction conditions usually involve the use of thioglycoside derivatives and appropriate bases to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pH conditions to achieve consistent results. The compound is then purified through crystallization or other suitable methods to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Isopropyl b-D-thioglucuronide sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups in the compound.
Substitution: Nucleophilic substitution reactions are carried out using appropriate nucleophiles and bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of this compound.
Comparison with Similar Compounds
Isopropyl b-D-thiogalactoside
Phenyl b-D-thiogalactoside
Isopropyl b-D-thioglucuronide
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-propan-2-ylsulfanyloxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6S.Na/c1-3(2)16-9-6(12)4(10)5(11)7(15-9)8(13)14;/h3-7,9-12H,1-2H3,(H,13,14);/q;+1/p-1/t4-,5-,6+,7-,9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUAMHFDNNUCET-LTTPZWNQSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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